molecular formula C20H17ClO5 B2881367 (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622805-52-1

(Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2881367
CAS RN: 622805-52-1
M. Wt: 372.8
InChI Key: QQLBCWNPZZSQKP-NVMNQCDNSA-N
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Description

This compound is a benzyl ester of chloroformic acid . It is also known as the chloride of the benzyloxycarbonyl (Cbz or Z) group . It is a water-sensitive oily colorless liquid, although impure samples usually appear yellow .


Synthesis Analysis

The synthesis of this compound involves a radical approach . The reaction was quenched with cold water and extracted with ethyl acetate. The organic layers were collected, washed with saturated brine solution, dried over anhydrous Na2SO4, and concentrated in vacuo. The resultant crude product was purified by column chromatography .


Molecular Structure Analysis

The molecular formula of this compound is C17H11ClO5 . It has a molecular weight of 330.719 Da and a monoisotopic mass of 330.029510 Da .


Chemical Reactions Analysis

The compound undergoes [3 + 2] cycloaddition reactions . These reactions are under distortion control, and FMO calculations indicated a dominant HOMO multiple bond system to LUMO TAC interaction .


Physical And Chemical Properties Analysis

The compound is a water-sensitive oily colorless liquid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Stability and Degradation Analysis

Research on Guanabenz [(2,6-dichlorobenzylidene)amino]guanidine, acetate has shown it to decompose into the Z-isomer, among other products, highlighting the importance of understanding the stability and degradation pathways of chemical compounds with similar structures (Shearer & Deangelis, 1979).

Catalytic Systems and Reactions

A study on the synthesis of multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates using a platinum-olefin catalyst system demonstrates the versatility of similar compounds in catalytic reactions, where the Z/E selectivity can be controlled by the electronic properties of the ester group (Nakamura et al., 2008).

Functional Modeling and Organic Synthesis

Research on functional modeling of alcohol dehydrogenase with pyrazolylborate–zinc complexes shows the potential of similar compounds in mimicking enzymatic functions and participating in oxidation-reduction reactions (Walz & Vahrenkamp, 2001).

Organic Reactions and Intermediates

The synthesis of 3-chloromethyl-1,2-benzisoxazoles via Modified Boekelheide Rearrangement highlights the use of alpha-nitro ketone intermediates in creating compounds that serve as probes or intermediates in further chemical synthesis, offering a glimpse into the utility of complex organic molecules in research (Arava et al., 2011).

Chemoprotective Activity

A study on YH439 , a novel hepatoprotective agent, indicates its chemoprotective activity against carcinogens like benzo[a]pyrene, demonstrating the potential health-related applications of chemically complex compounds (Surh et al., 1996).

Future Directions

The compound and its derivatives could be further developed for their potential anti-tubercular activity . Additionally, the compound could be explored for its potential as a GSK-3β inhibitor .

properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-15-6-7-16-17(10-15)26-18(20(16)23)9-13-4-3-5-14(21)8-13/h3-10,12H,11H2,1-2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLBCWNPZZSQKP-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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